2-Aminoimidazoline
Overview
Description
2-Aminoimidazoline is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms This compound is a derivative of imidazoline and is known for its significant biological and chemical properties
Mechanism of Action
Target of Action
2-Aminoimidazoline primarily targets the α2-adrenergic receptors . These receptors play a crucial role in the central nervous system, regulating neurotransmitter release and thus influencing various physiological functions .
Mode of Action
This compound interacts with its targets, the α2-adrenergic receptors, acting as an agonist . This means it binds to these receptors and activates them, leading to a series of changes in the cell’s function . The specific α2A-adrenergic receptor has been identified as a key interaction site .
Biochemical Pathways
The activation of α2-adrenergic receptors by this compound affects several biochemical pathways. These changes can lead to various downstream effects, including a decrease in neurotransmitter release .
Pharmacokinetics
It is known that this compound and its derivatives can penetrate the brain, indicating good bioavailability .
Result of Action
The activation of α2-adrenergic receptors by this compound leads to a decrease in neurotransmitter release, which can have various effects at the molecular and cellular levels . For instance, this compound derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension, hyperglycemia, and neurological disorders such as Parkinson’s and Alzheimer’s diseases .
Biochemical Analysis
Biochemical Properties
2-Aminoimidazoline has shown potential therapeutic efficacy in the treatment of a variety of disorders . It is known to interact with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
This compound has been found to have profound effects on various types of cells and cellular processes . For instance, it has been shown to cause cell death of eight different cancer cell lines in vitro . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoimidazoline can be synthesized through several methods. One common approach involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the cyclization process.
Another method involves the condensation of N-arylcarbonimidodithioates with ethylenediamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoimidazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazolines.
Scientific Research Applications
2-Aminoimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Imidazole: A structurally related compound that also contains a five-membered ring with two nitrogen atoms. Imidazole is widely used in pharmaceuticals and as a ligand in coordination chemistry.
2-Iminoimidazolidine: Another related compound that shares a similar core structure but differs in the functional groups attached to the ring.
Uniqueness of 2-Aminoimidazoline: What sets this compound apart from its similar compounds is its unique combination of chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications, particularly in antimicrobial and anticancer research, highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISXFZWKRTZTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173069 | |
Record name | Imino ethyleneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19437-45-7 | |
Record name | 4,5-Dihydro-1H-imidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19437-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imino ethyleneurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imino ethyleneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOIMIDAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are 2-aminoimidazolines and how are they relevant in medicinal chemistry?
A1: 2-aminoimidazolines are heterocyclic compounds containing both an imidazoline ring and an amine group. They are considered important building blocks in medicinal chemistry due to their presence in a variety of natural products and their diverse biological activities. Notably, they exhibit potent antiparasitic activity against parasites like Trypanosoma brucei and Plasmodium falciparum, the causative agents of African trypanosomiasis (sleeping sickness) and malaria, respectively. [, , ]
Q2: How do 2-aminoimidazolines exert their antiparasitic activity?
A2: Research suggests that a major mechanism of action for diphenyl-based bis(2-iminoimidazolidines), a subclass of 2-aminoimidazolines, involves binding to the minor groove of DNA at AT-rich sites. [, , ] This interaction is particularly relevant in parasites like Trypanosoma brucei, which possess a mitochondrial DNA structure called kinetoplast, characterized by its high AT content. [] Studies have demonstrated that these compounds can disrupt DNA-protein interactions crucial for kinetoplast function, ultimately leading to parasite death. []
Q3: Can you elaborate on the DNA binding properties of 2-aminoimidazolines?
A3: Bis(2-aminoimidazoline) derivatives exhibit a strong preference for binding to the minor groove of AT-rich DNA sequences. [, , ] Studies have shown that subtle modifications in their chemical structure, such as the introduction of halogen atoms, can impact their binding affinity and selectivity. [] For instance, compounds bearing the this compound cation often display a correlation between DNA binding affinity at AT sites and trypanocidal activity, supporting the DNA-binding mechanism of action. []
Q4: Apart from antiparasitic activity, what other biological activities have been reported for 2-aminoimidazolines?
A4: 2-aminoimidazolines have shown promising activity against a range of pathogens, including ESKAPE bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida species), Mycobacterium tuberculosis, and the parasite Echinococcus multilocularis. [] Furthermore, some derivatives exhibit antagonistic activity towards α2-adrenoceptors, making them potential candidates for treating depression. [, ] Others have been investigated for their carbonic anhydrase activating properties. []
Q5: How do structural modifications within the this compound scaffold influence their biological activity?
A5: Structure-activity relationship (SAR) studies have been crucial in understanding the impact of structural modifications on the biological activity of 2-aminoimidazolines. For example, in bis(this compound) derivatives, the nature and position of substituents on the phenyl rings significantly affect their DNA binding affinity, antiparasitic activity, and selectivity. [, , , , ] Similarly, for α2-adrenoceptor antagonists, replacing phenyl rings with pyridine moieties and introducing specific substituents modulate their binding affinity and functional activity. []
Q6: Have any specific structural features been identified as crucial for the activity of 2-aminoimidazolines?
A6: Yes, several structural features have been linked to the activity of 2-aminoimidazolines:
- Aromatic linkers: The type of linker connecting the two this compound units significantly influences their biological activity. For instance, diphenyl compounds generally exhibit better antiparasitic activity compared to alkane or azaalkane linkers. []
- Substituents: The type, position, and number of substituents on the aromatic rings (e.g., halogen atoms, alkoxy groups) can significantly impact DNA binding affinity, α2-adrenoceptor activity, and overall pharmacological profile. [, , , , ]
Q7: How does the pKa of 2-aminoimidazolines affect their biological activity and what strategies have been explored to modulate it?
A7: The pKa of this compound groups plays a crucial role in their biological activity. For instance, in the context of antitrypanosomal activity, a lower pKa can improve blood-brain barrier permeability, potentially enhancing efficacy against late-stage CNS infections. [] One strategy to modulate the pKa involves introducing electron-withdrawing groups, such as halogens, into the phenyl ring directly attached to the this compound moiety. This modification was shown to reduce the pKa by 1-2 units, leading to increased activity and selectivity against T. brucei. []
Q8: What are the challenges associated with the development of 2-aminoimidazolines as therapeutic agents?
A8: Despite their promising activity, several challenges need to be addressed for the successful development of 2-aminoimidazolines as therapeutics:
- Blood-brain barrier permeability: The dicationic nature of some 2-aminoimidazolines, while beneficial for DNA binding, can hinder their ability to cross the blood-brain barrier, limiting their effectiveness in treating CNS infections like late-stage trypanosomiasis. []
- Selectivity: While some derivatives exhibit high selectivity for parasites, others might interact with human targets like DNA or α2-adrenoceptors, raising concerns about potential side effects. [, , , ]
- Stability and formulation: The stability of 2-aminoimidazolines under various conditions needs to be thoroughly investigated. Additionally, appropriate formulation strategies are crucial to improve their stability, solubility, and bioavailability. []
Q9: What are the future directions in this compound research?
A9: Further research on 2-aminoimidazolines should focus on:
- Exploring new targets: Investigating their interaction with other potential targets, such as kinases or imidazoline binding sites, could unveil novel therapeutic applications for these versatile compounds. [, ]
- Developing targeted delivery systems: Implementing strategies like nanoparticle encapsulation or prodrug approaches could enhance their delivery to specific tissues or organs, improving efficacy and minimizing off-target effects. []
- Expanding in vivo studies: Conducting comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic analyses, will be crucial to evaluate their therapeutic potential and address potential toxicity concerns. []
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